molecular formula C21H21N3O2 B2354248 N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide CAS No. 2034495-14-0

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Cat. No. B2354248
CAS RN: 2034495-14-0
M. Wt: 347.418
InChI Key: URVIAPUMYYMUNO-UHFFFAOYSA-N
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Description

“N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide” is a compound that has been described as a member of quinolines . It is represented by piperidine/piperazine ureas and is a novel mechanistic class of Fatty Acid Amide Hydrolase (FAAH) inhibitors . FAAH is an integral membrane enzyme that degrades the fatty acid amide family of signaling lipids, including the endocannabinoid anandamide .


Synthesis Analysis

The synthesis of this compound involves the use of piperidine/piperazine ureas . These ureas show higher in vitro potencies than previously established classes of FAAH inhibitors . The urea functional group, despite its high chemical stability, was found to inhibit FAAH in a time-dependent manner by covalently modifying the enzyme’s active site serine nucleophile .


Molecular Structure Analysis

The molecular structure of “N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide” is represented by the empirical formula C21H21N3O2 . The molecular weight of the compound is 345.44 .


Chemical Reactions Analysis

The compound inhibits FAAH in a time-dependent manner by covalently modifying the enzyme’s active site serine nucleophile . This inhibition is selective for FAAH relative to other mammalian serine hydrolases .


Physical And Chemical Properties Analysis

The compound is a potent, time-dependent, irreversible FAAH inhibitor . It has IC50 values of 0.6 and 0.016 μM when preincubated with recombinant human FAAH for 5 and 60 minutes, respectively .

Scientific Research Applications

FAAH Inhibition for Pain Management

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide: is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide, which are involved in pain sensation. By inhibiting FAAH, this compound can potentially increase the levels of these amides, leading to reduced pain perception.

Neurological Disorders Treatment

Due to its action on FAAH, this compound may have therapeutic applications in treating neurological disorders such as anxiety and depression. Anandamide, also known as the “bliss molecule,” is linked to mood regulation, and its increased presence could offer a new approach to managing these conditions .

Anti-Inflammatory Applications

The compound’s ability to modulate endocannabinoid levels suggests it could have anti-inflammatory effects. Endocannabinoids like anandamide are known to possess anti-inflammatory properties, which could be harnessed in the treatment of various inflammatory diseases .

Cancer Research

The role of endocannabinoids in cancer is an area of growing interest. By influencing FAAH activity and thus endocannabinoid levels, N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide could contribute to research into novel cancer therapies, particularly those targeting pain and inflammation associated with cancer .

Sleep Disorders

Compounds like oleamide, which are regulated by FAAH, are known to induce sleep. Therefore, inhibitors of FAAH could be used to explore treatments for sleep disorders, offering a potential increase in sleep-inducing fatty acid amides .

Addiction and Substance Abuse

Research into addiction has shown that the endocannabinoid system plays a significant role in reward and addiction pathways. FAAH inhibitors could, therefore, be valuable in studying addiction mechanisms and developing treatments for substance abuse disorders .

Metabolic Disorders

The endocannabinoid system is also implicated in the regulation of metabolism and appetite. By modulating this system, N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide could be used in the study and treatment of metabolic disorders such as obesity and diabetes .

Neuroprotective Effects

FAAH inhibitors have shown promise as neuroprotective agents. They may protect against neurodegenerative diseases by reducing neuroinflammation and oxidative stress, potentially slowing the progression of conditions like Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide, also known as PF-750, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide .

Mode of Action

PF-750 acts as a potent, time-dependent, and irreversible inhibitor of FAAH . It exhibits its inhibitory action by carbamylating the catalytic serine nucleophile of FAAH . The IC50 values are 0.6 and 0.016 μM when preincubated with recombinant human FAAH for 5 and 60 minutes, respectively .

Biochemical Pathways

The inhibition of FAAH by PF-750 affects the endocannabinoid signaling pathway . FAAH is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, PF-750 prevents the breakdown of anandamide, leading to its accumulation and prolonged action .

Pharmacokinetics

It’s also known that PF-750 is highly selective in vivo, as determined by activity-based protein profiling .

Result of Action

The inhibition of FAAH by PF-750 leads to the accumulation of anandamide, which can bind to cannabinoid receptors and produce various effects . In animal models, PF-750 has shown potent antinociceptive effects, reducing both inflammatory and noninflammatory pain . It has also been observed that a single oral administration of PF-750 at 1 mg/kg showed in vivo efficacy for 24 hours .

Action Environment

It’s known that pf-750 is highly selective for faah and shows no discernable off-site activity up to 500 μm . This suggests that PF-750 is likely to maintain its efficacy in various biological environments.

Future Directions

The compound, due to its role as a FAAH inhibitor, may have potential therapeutic applications in the treatment of pain, inflammation, and other central nervous system disorders . The piperidine/piperazine urea may represent a privileged chemical scaffold for the synthesis of FAAH inhibitors that display an unprecedented combination of potency and selectivity for use as potential analgesic and anxiolytic/antidepressant agents .

properties

IUPAC Name

N-phenyl-4-quinolin-8-yloxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)24-14-11-18(12-15-24)26-19-10-4-6-16-7-5-13-22-20(16)19/h1-10,13,18H,11-12,14-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVIAPUMYYMUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide

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